Atto 425
Overview
Description
Atto 425 is a complex organic compound with the molecular formula C22H27NO6 It is characterized by a pyranoquinoline core structure, which is a fused ring system containing both pyran and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atto 425 typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyranoquinoline core, followed by the introduction of the ethoxycarbonyl and butanoic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Atto 425 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Atto 425 has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound’s properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Atto 425 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid: This compound shares a similar core structure but differs in the position and nature of substituents.
4-(3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl)butanoic acid: Another closely related compound with slight variations in the functional groups.
Uniqueness
Atto 425 is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3-ethoxycarbonyl-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-5-28-20(26)16-10-14-9-15-13(2)12-22(3,4)23(8-6-7-19(24)25)17(15)11-18(14)29-21(16)27/h9-11,13H,5-8,12H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDDWSAHNYBXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648930 | |
Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652966-03-5 | |
Record name | 3-(Ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652966-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism by which Atto 425 is used in research?
A1: this compound is primarily used as a fluorescent label for biomolecules like oligonucleotides and proteins. [, , , , , ] This allows researchers to track the movement, localization, and interactions of these biomolecules within cells and other biological systems. [, , ]
Q2: How is this compound detected and analyzed in research settings?
A2: this compound is typically detected using fluorescence microscopy or microspectrofluorimetry. [, , , ] These techniques exploit the dye's ability to absorb light at specific wavelengths and emit light at longer wavelengths, allowing researchers to visualize its location and quantify its concentration. [, , , ]
Q3: Can you provide an example of how this compound has been used to study cellular uptake?
A3: Researchers have used this compound-labeled phosphorothioate analogs of oligonucleotides, complexed with porphyrin derivatives, to study their transport and distribution within living cells (3T3 and MCF7 cell lines) using time-resolved confocal microspectrofluorimetry and fluorescence microimaging. [, ] The fluorescent label allowed for real-time monitoring of the oligonucleotide's fate inside the cells. [, ]
Q4: Beyond cellular uptake, are there other applications of this compound in biological research?
A4: Yes, this compound has been used in the development of biosensors for detecting specific biomolecules. For example, researchers developed a ratiometric fluorescent biosensor using this compound-modified single-stranded DNA probes adsorbed onto multi-walled carbon nanotubes decorated with gold nanoclusters (MWCNTs@Au NCs) to detect colorectal cancer-associated exosomal miR-92a-3p. [] The presence of the target miRNA disrupts the interaction between the probe and the MWCNTs@Au NCs, leading to a detectable change in fluorescence. []
Q5: How does the fluorescence of this compound behave at high concentrations?
A5: At high concentrations, the fluorescence intensity of this compound can be affected by the inner filter effect, leading to non-linearity in fluorescence measurements. [] Researchers have investigated methods to correct for this effect, ensuring accurate quantification even at high concentrations. []
Q6: Has this compound been used in any in vivo imaging studies?
A6: Yes, this compound has been investigated in combination with other fluorescent probes (Atto-680) and a [18F]fluoropyridinylated-biotin derivative, all complexed with an avidin core, for dual in vivo PET/NIRF molecular imaging in healthy rodents. [] This study demonstrates the potential of this compound for developing multimodal imaging probes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.